molecular formula C14H21BrClNO B1528882 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220017-73-1

3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1528882
CAS No.: 1220017-73-1
M. Wt: 334.68 g/mol
InChI Key: YQKMXAOXSWZRHL-UHFFFAOYSA-N
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Description

3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride is an organic compound that features a pyrrolidine ring substituted with a 4-bromo-2-(tert-butyl)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-(tert-butyl)phenol and pyrrolidine.

    Formation of Phenoxy Intermediate: The phenol is reacted with a suitable base to form the phenoxide ion, which is then reacted with a halogenated pyrrolidine derivative to form the phenoxy intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation: Products include oxidized forms of the phenoxy group.

    Reduction: Products include reduced forms of the phenoxy group.

Scientific Research Applications

3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-tert-butylphenol: Shares the phenol and bromine functional groups but lacks the pyrrolidine ring.

    4-Bromo-3-tert-butyl-phenylamine: Similar structure but with an amine group instead of the phenoxy group.

Uniqueness

3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride is unique due to the combination of the phenoxy and pyrrolidine groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-bromo-2-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMXAOXSWZRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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